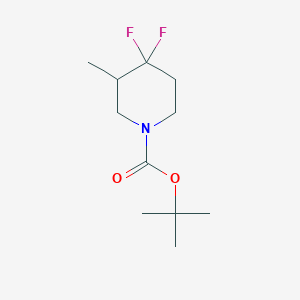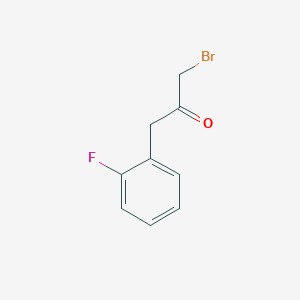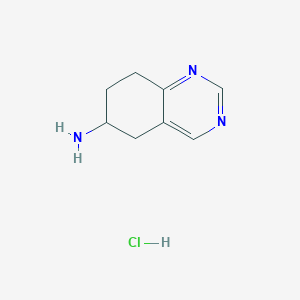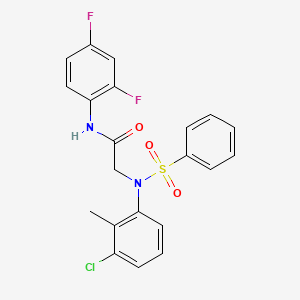![molecular formula C16H13Cl2N3O2 B12451817 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is a chemical compound with the molecular formula C15H11Cl2N3O2 This compound is part of the benzamide family and is characterized by the presence of a pyrazolidinone ring, which is a five-membered lactam ring containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-(4-chlorophenyl)-5-oxopyrazolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazolidinone ring is particularly significant as it is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-phenylbenzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is unique due to the presence of the pyrazolidinone ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development. Additionally, the chloro substituents contribute to the compound’s stability and reactivity, further distinguishing it from other benzamide derivatives.
Propiedades
Fórmula molecular |
C16H13Cl2N3O2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-5-1-9(2-6-11)13-14(16(23)21-20-13)19-15(22)10-3-7-12(18)8-4-10/h1-8,13-14,20H,(H,19,22)(H,21,23) |
Clave InChI |
VRFUCLCZLADMLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)NN2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)

![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)


![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)

